2-methoxy-N-[4-(propanoylamino)phenyl]benzamide
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Overview
Description
2-methoxy-N-[4-(propanoylamino)phenyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group attached to the benzene ring and a propanoylamino group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[4-(propanoylamino)phenyl]benzamide typically involves the reaction of 2-methoxybenzoic acid with 4-aminophenylpropanamide. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of automated synthesis platforms can enhance the reproducibility and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[4-(propanoylamino)phenyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 2-hydroxy-N-[4-(propanoylamino)phenyl]benzamide.
Reduction: The amide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: 2-hydroxy-N-[4-(propanoylamino)phenyl]benzamide.
Reduction: 2-methoxy-N-[4-(propanoylamino)phenyl]aniline.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-methoxy-N-[4-(propanoylamino)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[4-(propanoylamino)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
2-methoxy-N-[4-(propanoylamino)phenyl]benzamide can be compared with other similar compounds, such as:
2-methoxy-N-[4-(propionylamino)phenyl]benzamide: This compound has a similar structure but with a propionyl group instead of a propanoyl group.
2-methoxy-3-methyl-N-[4-(propanoylamino)phenyl]benzamide: This compound has an additional methyl group on the benzene ring.
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has a different substitution pattern on the benzene ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both methoxy and propanoylamino groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-methoxy-N-[4-(propanoylamino)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-3-16(20)18-12-8-10-13(11-9-12)19-17(21)14-6-4-5-7-15(14)22-2/h4-11H,3H2,1-2H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCLSORJJISUET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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